5-(Methoxymethoxy)pent-2-yn-1-ol
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Overview
Description
5-(Methoxymethoxy)pent-2-yn-1-ol is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by the presence of a methoxymethoxy group and a pent-2-yn-1-ol backbone, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethoxy)pent-2-yn-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pent-2-yn-1-ol derivative with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields . Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethoxy)pent-2-yn-1-ol undergoes various types of chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(Methoxymethoxy)pent-2-yn-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Methoxymethoxy)pent-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants . Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
5-(Methoxymethoxy)pent-2-yn-1-ol: C7H12O3
5-(Methoxymethoxy)pent-2-yn-1-amine: C7H13NO2
5-(Methoxymethoxy)pent-2-yn-1-thiol: C7H12OS
Uniqueness
This compound is unique due to its specific functional groups and reactivity profile. The presence of both a methoxymethoxy group and a pent-2-yn-1-ol backbone allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
86197-09-3 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-(methoxymethoxy)pent-2-yn-1-ol |
InChI |
InChI=1S/C7H12O3/c1-9-7-10-6-4-2-3-5-8/h8H,4-7H2,1H3 |
InChI Key |
RVYRWHDMPCKJID-UHFFFAOYSA-N |
SMILES |
COCOCCC#CCO |
Canonical SMILES |
COCOCCC#CCO |
Origin of Product |
United States |
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